AB-Chiminaca

Description

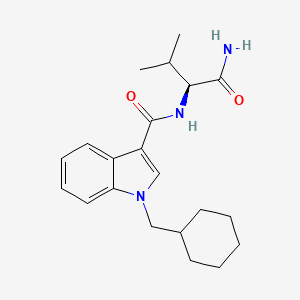

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(cyclohexylmethyl)indole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O2/c1-14(2)19(20(22)25)23-21(26)17-13-24(12-15-8-4-3-5-9-15)18-11-7-6-10-16(17)18/h6-7,10-11,13-15,19H,3-5,8-9,12H2,1-2H3,(H2,22,25)(H,23,26)/t19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLLKAWANSRRHLA-IBGZPJMESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801342277 | |

| Record name | N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801342277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2219330-90-0 | |

| Record name | N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801342277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

AB-CHMINACA's Mechanism of Action at the CB1 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of AB-CHMINACA, a potent synthetic cannabinoid, at the cannabinoid type 1 (CB1) receptor. The following sections detail its binding affinity, functional activity, and the intracellular signaling cascades it initiates, supported by quantitative data, experimental methodologies, and visual representations of the involved pathways.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of AB-CHMINACA with the CB1 receptor, providing a comparative overview of its potency and efficacy.

Table 1: Binding Affinity of AB-CHMINACA for Human Cannabinoid Receptors

| Compound | Receptor | Ki (nM) |

| AB-CHMINACA | hCB1 | 0.78 ± 0.18 |

| AB-CHMINACA | hCB2 | 2.12 ± 0.26 |

Ki represents the inhibition constant, indicating the concentration of the ligand that will bind to 50% of the receptors at equilibrium. A lower Ki value signifies a higher binding affinity.

Table 2: Functional Activity of AB-CHMINACA at the Human CB1 Receptor

| Assay | Parameter | Value |

| [35S]GTPγS Binding | EC50 (nM) | 2.1 ± 0.4 |

| [35S]GTPγS Binding | Emax (%) | 155 ± 7 |

| cAMP Inhibition | EC50 (nM) | 0.87 |

| β-arrestin 2 Translocation | EC50 (nM) | 39.8 |

EC50 is the half-maximal effective concentration, representing the concentration of a drug that induces a response halfway between the baseline and maximum. Emax is the maximum response achievable by the drug.

Core Mechanism of Action

AB-CHMINACA acts as a potent, full agonist at the CB1 receptor.[1][2][3][4] Its high affinity for the receptor allows it to effectively displace endogenous cannabinoids. Upon binding, AB-CHMINACA induces a conformational change in the CB1 receptor, leading to the activation of intracellular signaling pathways. The primary mechanism involves the coupling to and activation of pertussis toxin-sensitive Gi/o proteins.[5][6][7][8][9]

The activation of Gi/o proteins by the AB-CHMINACA-bound CB1 receptor leads to the dissociation of the Gαi/o and Gβγ subunits. The Gαi/o subunit subsequently inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5][6][7][10] The Gβγ subunit can modulate various ion channels, including inhibiting N- and Q-type calcium channels and activating G protein-gated inwardly rectifying potassium (GIRK) channels.[5][6][11] This combination of signaling events ultimately leads to a dampening of neuronal activity and neurotransmitter release.[5]

Furthermore, studies have indicated that AB-CHMINACA can also induce the recruitment of β-arrestin 2 to the CB1 receptor, a key process in receptor desensitization and internalization, as well as a potential mediator of distinct signaling pathways.[12] Some evidence also suggests that under certain conditions, such as the inhibition of Gi/o proteins, CB1 receptors can couple to Gs proteins, leading to a stimulation of cAMP production.[10][12]

Signaling Pathways

The following diagrams illustrate the key signaling pathways activated by AB-CHMINACA at the CB1 receptor.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action of AB-CHMINACA at the CB1 receptor.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of AB-CHMINACA for the CB1 receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human CB1 receptor (e.g., HEK-293 or CHO cells).

-

Competition Binding: A constant concentration of a radiolabeled CB1 receptor ligand (e.g., [3H]CP-55,940) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor ligand (AB-CHMINACA).

-

Incubation: The mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of AB-CHMINACA that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assays

Objective: To determine the functional activity (EC50 and Emax) of AB-CHMINACA as a CB1 receptor agonist.

Methodology:

-

Membrane Preparation: Similar to binding assays, membranes are prepared from cells expressing the CB1 receptor.

-

Assay Buffer: Membranes are incubated in an assay buffer containing GDP and [35S]GTPγS.

-

Ligand Addition: Increasing concentrations of AB-CHMINACA are added to the reaction mixture.

-

Incubation: The mixture is incubated at 30°C for 60 minutes to allow for G protein activation and the binding of [35S]GTPγS.

-

Separation and Quantification: The reaction is terminated by rapid filtration, and the amount of membrane-bound [35S]GTPγS is quantified by liquid scintillation counting.

-

Data Analysis: The specific binding of [35S]GTPγS is plotted against the concentration of AB-CHMINACA, and the data are fitted to a sigmoidal dose-response curve to determine the EC50 and Emax values.

cAMP Accumulation Assays

Objective: To measure the effect of AB-CHMINACA on adenylyl cyclase activity.

Methodology:

-

Cell Culture: Whole cells expressing the CB1 receptor are used.

-

Forskolin (B1673556) Stimulation: The cells are stimulated with forskolin, a direct activator of adenylyl cyclase, to induce cAMP production.

-

Ligand Treatment: The cells are co-incubated with forskolin and increasing concentrations of AB-CHMINACA.

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as a LANCE Ultra cAMP kit or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage of inhibition of forskolin-stimulated cAMP accumulation is plotted against the concentration of AB-CHMINACA to determine the EC50 for cAMP inhibition.

Experimental Workflow

The following diagram outlines a typical experimental workflow for characterizing the mechanism of action of a novel synthetic cannabinoid at the CB1 receptor.

References

- 1. AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol–Like Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol-Like Effects in Mice [ojp.gov]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol–Like Effects in Mice | Semantic Scholar [semanticscholar.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Molecular signaling of synthetic cannabinoids: Comparison of CB1 receptor and TRPV1 channel activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cannabinoid receptor 1 - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Real-time characterization of cannabinoid receptor 1 (CB1) allosteric modulators reveals novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ovid.com [ovid.com]

The In Vitro Pharmacology of AB-CHMINACA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-CHMINACA (N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-1-(cyclohexylmethyl)indazole-3-carboxamide) is a potent synthetic cannabinoid receptor agonist (SCRA) that has been a subject of significant interest in the scientific community due to its high potency and prevalence in the illicit drug market.[1][2][3] This technical guide provides an in-depth overview of the in vitro pharmacology of AB-CHMINACA, focusing on its interaction with cannabinoid receptors and the subsequent cellular signaling cascades. The information is presented to aid researchers and drug development professionals in understanding its molecular mechanisms of action.

Cannabinoid Receptor Binding Affinity

AB-CHMINACA exhibits high affinity for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, which are G-protein coupled receptors (GPCRs).[2][4] The binding affinity is typically determined through competitive radioligand binding assays.

Quantitative Binding Data

| Compound | Receptor | Ki (nM) | Reference |

| AB-CHMINACA | CB1 | 0.78 | [2] |

| AB-CHMINACA | CB2 | 0.45 | [2] |

| CP55,940 | CB1 | 0.59 | [1] |

Table 1: Binding affinities (Ki) of AB-CHMINACA and a reference agonist (CP55,940) at human cannabinoid receptors.

Experimental Protocol: Radioligand Binding Assay

A standard experimental approach to determine the binding affinity of AB-CHMINACA involves the use of cell membranes expressing the target cannabinoid receptor (CB1 or CB2) and a radiolabeled cannabinoid ligand, such as [³H]CP55,940.

-

Membrane Preparation: Cell lines (e.g., HEK293 or CHO) stably expressing human CB1 or CB2 receptors are cultured and harvested. The cells are then lysed, and the cell membranes are isolated through centrifugation.

-

Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl, 5 mM MgCl₂, and 1 mM EDTA, with 0.5% bovine serum albumin (BSA) to reduce non-specific binding.

-

Competition Assay: A fixed concentration of the radioligand ([³H]CP55,940) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (AB-CHMINACA).

-

Incubation: The mixture is incubated, typically for 90 minutes at 30°C, to allow the binding to reach equilibrium.

-

Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any unbound radioligand. The radioactivity retained on the filters, which represents the bound radioligand, is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Functional Activity at Cannabinoid Receptors

AB-CHMINACA acts as a full and potent agonist at both CB1 and CB2 receptors.[1][4] Its functional activity is commonly assessed through G-protein activation assays and β-arrestin recruitment assays.

G-Protein Activation

The activation of cannabinoid receptors by an agonist leads to the exchange of GDP for GTP on the α-subunit of the associated G-protein (typically Gαi/o).[5] This activation can be measured using the [³⁵S]GTPγS binding assay.

| Compound | Receptor | EC₅₀ (nM) | Emax (%) | Reference |

| AB-CHMINACA | CB1 | 16.7 | 158 | [1] |

| CP55,940 | CB1 | 29.1 | 100 | [1] |

Table 2: Functional potencies (EC₅₀) and efficacies (Emax) of AB-CHMINACA and a reference agonist in the [³⁵S]GTPγS binding assay at the human CB1 receptor.

This assay measures the agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins in cell membranes.[6]

-

Membrane Preparation: Similar to the binding assay, membranes from cells expressing the cannabinoid receptor of interest are prepared.

-

Assay Buffer: The assay buffer typically contains 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, and GDP (usually 10-30 µM).

-

Assay Procedure: Cell membranes are incubated with varying concentrations of the test compound (AB-CHMINACA) and a fixed concentration of [³⁵S]GTPγS.

-

Incubation: The reaction is incubated at 30°C for 60-90 minutes.

-

Separation and Scintillation Counting: The reaction is terminated by rapid filtration, and the amount of [³⁵S]GTPγS bound to the membranes is quantified by scintillation counting.

-

Data Analysis: The data are fitted to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect produced by the agonist relative to a standard full agonist).

β-Arrestin Recruitment

Upon agonist binding, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins, which play a role in receptor desensitization and signaling.[7][8]

| Compound | Receptor | EC₅₀ (nM) | Emax (%) | Reference |

| AB-CHMINACA | CB1 | 6.1-6.16 | 324 | [9] |

| ADB-CHMINACA | CB1 | 1.49 | - | [9] |

Table 3: Functional potencies (EC₅₀) and efficacies (Emax) of AB-CHMINACA and a related compound in a β-arrestin 2 recruitment assay at the human CB1 receptor.

Cell-based assays are used to measure the recruitment of β-arrestin to the activated receptor.[7][8][10]

-

Cell Lines: Engineered cell lines are used that co-express the cannabinoid receptor fused to a fragment of an enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment.

-

Cell Plating: The cells are plated in microtiter plates and incubated to allow for cell attachment.

-

Agonist Stimulation: The cells are treated with varying concentrations of the test compound (AB-CHMINACA) and incubated for a specific period (e.g., 90 minutes).

-

Detection: A substrate for the enzyme is added, and the resulting chemiluminescent or fluorescent signal is measured. The signal intensity is proportional to the extent of β-arrestin recruitment.

-

Data Analysis: The data are analyzed to determine the EC₅₀ and Emax values for β-arrestin recruitment.

Signaling Pathways

The primary signaling pathway for AB-CHMINACA at cannabinoid receptors is through the activation of inhibitory G-proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and modulation of ion channels.[5] Additionally, AB-CHMINACA robustly recruits β-arrestin, which can initiate G-protein-independent signaling cascades.[9] Some evidence suggests that at higher concentrations, AB-CHMINACA might also engage Gαs-like signaling pathways.[11][12][13]

Caption: Canonical G-protein and β-arrestin signaling pathways activated by AB-CHMINACA.

Experimental and Logical Workflows

The in vitro characterization of a novel synthetic cannabinoid like AB-CHMINACA follows a logical progression from determining its binding characteristics to understanding its functional consequences at the cellular level.

Caption: A typical experimental workflow for the in vitro pharmacological characterization of a synthetic cannabinoid.

Caption: The logical relationship of AB-CHMINACA's pharmacology from receptor binding to cellular response.

Conclusion

AB-CHMINACA is a highly potent synthetic cannabinoid that acts as a full agonist at both CB1 and CB2 receptors. Its in vitro pharmacological profile is characterized by sub-nanomolar binding affinities and potent activation of G-protein and β-arrestin signaling pathways. The data and protocols presented in this guide offer a comprehensive resource for the scientific community to further investigate the pharmacology of AB-CHMINACA and other related synthetic cannabinoids.

References

- 1. AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol–Like Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AB-CHMINACA - Wikipedia [en.wikipedia.org]

- 3. AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol-Like Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. realmofcaring.org [realmofcaring.org]

- 6. Nonradioactive GTP binding assay to monitor activation of g protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 9. pubs.acs.org [pubs.acs.org]

- 10. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Differential activation of G protein‐mediated signaling by synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

AB-Chiminaca CB1 vs CB2 receptor binding affinity

An In-depth Technical Guide to the Cannabinoid Receptor Binding Affinity of AB-CHMINACA

This technical guide provides a comprehensive analysis of the binding affinity of AB-CHMINACA for the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. It is intended for researchers, scientists, and drug development professionals working in the fields of cannabinoid pharmacology, medicinal chemistry, and toxicology. This document details the quantitative binding data, the experimental protocols used for its determination, and the associated intracellular signaling pathways.

Quantitative Binding Affinity Data

AB-CHMINACA is a potent synthetic cannabinoid receptor agonist. Its binding affinity for human CB1 and CB2 receptors is typically characterized by the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.

The reported Ki values demonstrate that AB-CHMINACA binds with high, sub-nanomolar affinity to both CB1 and CB2 receptors, showing a slight preference for the CB2 receptor.[1][2]

| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) | Receptor Selectivity |

| AB-CHMINACA | 0.78[1] | 0.45[1] | CB2 (slight) |

Experimental Protocols: Radioligand Competition Binding Assay

The binding affinity of AB-CHMINACA is determined using in vitro competitive radioligand binding assays.[3][4] This technique measures the ability of an unlabeled compound (the "competitor," e.g., AB-CHMINACA) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.

Generalized Protocol

A standard protocol for this assay involves several key steps: membrane preparation, the binding assay itself, and data analysis.

2.1.1. Membrane Preparation

-

Cell Culture and Receptor Expression: A suitable host cell line, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, is genetically engineered to express high levels of the human CB1 or CB2 receptor.

-

Homogenization and Centrifugation: The cells are harvested and then homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, pH 7.4) to break open the cell membranes.[3][5] The homogenate is centrifuged at a low speed to remove nuclei and large debris. The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g) to pellet the cell membranes, which contain the receptors.[5]

-

Washing and Storage: The membrane pellet is washed and resuspended in a fresh buffer to remove any remaining intracellular components. The final membrane preparation is aliquoted and can be stored at -80°C until use.[5] The protein concentration of the membrane preparation is determined using a standard protein assay.

2.1.2. Competition Binding Assay

-

Assay Setup: The assay is typically performed in a 96-well plate format.[5] Each well contains the prepared cell membranes, a fixed concentration of a high-affinity radioligand (e.g., [³H]CP55,940), and varying concentrations of the unlabeled competitor compound (AB-CHMINACA).

-

Incubation: The plates are incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.[5]

-

Filtration: Following incubation, the reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C).[5] This step separates the receptor-bound radioligand from the unbound radioligand. The filters are then quickly washed with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Scintillation Counting: The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a liquid scintillation counter.

2.1.3. Data Analysis

-

The raw data (counts per minute) are used to generate a competition curve by plotting the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

-

The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve using non-linear regression analysis.

-

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.

Experimental Workflow Diagram

Caption: Workflow for a radioligand competition binding assay.

Cannabinoid Receptor Signaling Pathways

CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins of the Gi/o family.[6][7][8][9] Activation of these receptors by an agonist like AB-CHMINACA initiates a cascade of intracellular signaling events that modulate numerous physiological processes.

Primary Gi/o-Coupled Pathway

The canonical signaling pathway for both CB1 and CB2 receptors involves the inhibition of adenylyl cyclase.

-

Agonist Binding: AB-CHMINACA binds to the orthosteric site of the CB1 or CB2 receptor.

-

G-Protein Activation: This binding induces a conformational change in the receptor, facilitating the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein, leading to its activation.

-

Dissociation: The activated G-protein dissociates into its Gαi/o and Gβγ subunits.

-

Downstream Effects:

-

The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase (AC). This reduces the intracellular conversion of ATP to cyclic AMP (cAMP).[6][7][9][10] The resulting decrease in cAMP levels leads to reduced activity of Protein Kinase A (PKA).

-

The Gβγ subunit complex modulates the activity of various ion channels. It typically activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization, and inhibits N- and Q-type voltage-gated calcium channels (VGCC), reducing calcium influx.[6][10]

-

-

MAPK Activation: The Gβγ subunits can also activate the mitogen-activated protein kinase (MAPK) cascade, including pathways like ERK1/2, which influences gene transcription and other cellular processes.[7][9]

Other Signaling Mechanisms

-

Gs Coupling: Under certain conditions, such as high receptor expression levels, CB1 receptors have been shown to couple to stimulatory Gs-proteins, leading to the activation of adenylyl cyclase and an increase in cAMP levels.[8][10][11]

-

β-Arrestin Pathway: Following agonist-induced phosphorylation by G-protein-coupled receptor kinases (GRKs), both CB1 and CB2 receptors can recruit β-arrestin proteins. This interaction not only mediates receptor desensitization and internalization but can also initiate G-protein-independent signaling cascades.[10][12]

Signaling Pathway Diagrams

Caption: Primary Gi/o-coupled signaling pathway for CB receptors.

References

- 1. AB-CHMINACA - Wikipedia [en.wikipedia.org]

- 2. empirechemstore.com [empirechemstore.com]

- 3. benchchem.com [benchchem.com]

- 4. Defining Steric Requirements at CB1 and CB2 Cannabinoid Receptors Using Synthetic Cannabinoid Receptor Agonists 5F-AB-PINACA, 5F-ADB-PINACA, PX-1, PX-2, NNL-1, and Their Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Molecular signaling of synthetic cannabinoids: Comparison of CB1 receptor and TRPV1 channel activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Structure of a Signaling Cannabinoid Receptor 1-G Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. Evaluating signaling bias for synthetic cannabinoid receptor agonists at the cannabinoid CB2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

IUPAC name and chemical structure of AB-Chiminaca

For Researchers, Scientists, and Drug Development Professionals

Abstract

AB-CHMINACA, a potent synthetic cannabinoid, has garnered significant attention within the scientific community due to its high affinity for cannabinoid receptors and its prevalence in the illicit drug market. This document provides a comprehensive technical overview of AB-CHMINACA, including its chemical identity, pharmacological properties, and analytical methodologies. Quantitative data are presented in structured tables for ease of comparison, and detailed experimental protocols described in the literature are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this compound.

Chemical Identity

AB-CHMINACA is an indazole-based synthetic cannabinoid.[1] Its chemical structure is characterized by a cyclohexylmethyl tail attached to the indazole core and a valine-derived carboxamide moiety.[2]

IUPAC Name: N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(cyclohexylmethyl)indazole-3-carboxamide[1][2][3][4]

Chemical Structure:

Table 1: Chemical and Physical Properties of AB-CHMINACA

| Property | Value | Reference |

| Molecular Formula | C20H28N4O2 | [1][2][3] |

| Molar Mass | 356.470 g/mol | [2][3] |

| Appearance | White crystalline solid | |

| Solubility | Soluble in ethanol, DMSO, and DMF. Sparingly soluble in aqueous buffers. | |

| Melting Point | 88.5-92.5°C |

Pharmacological Profile

AB-CHMINACA is a potent agonist of both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[1] Its high affinity and efficacy at these receptors are responsible for its profound physiological and psychoactive effects.

Table 2: Receptor Binding Affinities and Potency of AB-CHMINACA

| Parameter | Receptor | Value | Reference |

| Ki | CB1 | 0.78 nM | [1] |

| Ki | CB2 | 0.45 nM | [1] |

| Spontaneous Activity ED50 | - | 0.6 mg/kg | [5] |

| Tail-Flick Response ED50 | - | 0.7 mg/kg | [5] |

AB-CHMINACA has been shown to be a full agonist at the CB1 receptor, exhibiting higher efficacy than the endogenous cannabinoid anandamide (B1667382) and the classic synthetic cannabinoid Δ9-THC.[3][4][5] In animal studies, it fully substitutes for Δ9-THC and is significantly more potent.[1]

Signaling Pathway

As a cannabinoid receptor agonist, AB-CHMINACA modulates intracellular signaling cascades upon binding to CB1 and CB2 receptors. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gi/o.

Caption: AB-CHMINACA signaling pathway.

Activation of the Gi/o protein by AB-CHMINACA leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6] Additionally, this activation modulates ion channels and activates the mitogen-activated protein kinase (MAPK) pathway, leading to various cellular responses.

Experimental Protocols

Synthesis

Analytical Methods for Detection

The detection and quantification of AB-CHMINACA and its metabolites in biological matrices are crucial for forensic and clinical toxicology. The most common analytical techniques employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

Sample Preparation: A critical step in the analysis of biological samples is the extraction of the analyte from the matrix. Common methods include:

-

Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquid phases to separate it from interfering substances.

-

Solid-Phase Extraction (SPE): This method uses a solid sorbent to selectively adsorb the analyte, which is then eluted with a suitable solvent.

Caption: General experimental workflow for AB-CHMINACA analysis.

Chromatographic and Mass Spectrometric Conditions: Specific parameters for GC-MS and LC-MS/MS methods, such as the type of column, mobile phase composition, and mass transition monitoring, need to be optimized and validated for accurate and reliable results. High-resolution mass spectrometry (HRMS) is also increasingly used for the non-targeted screening of novel synthetic cannabinoids.[2]

Metabolism

In vitro studies using human liver microsomes have identified numerous metabolites of AB-CHMINACA. The primary metabolic pathways include monohydroxylation of the cyclohexyl ring and hydrolysis of the terminal amide group.[7] Further biotransformations can lead to di-hydroxylated and glucuronidated metabolites.[7]

Conclusion

AB-CHMINACA is a highly potent synthetic cannabinoid with significant implications for public health and forensic science. A thorough understanding of its chemical properties, pharmacological actions, and analytical methodologies is essential for researchers, clinicians, and law enforcement. The information presented in this whitepaper provides a detailed technical foundation for professionals working with this compound. Further research is warranted to fully elucidate the long-term effects and toxicological profile of AB-CHMINACA.

References

- 1. AB-CHMINACA - Wikipedia [en.wikipedia.org]

- 2. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol–Like Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol-Like Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ecddrepository.org [ecddrepository.org]

An In-Depth Technical Guide to the In Vivo Metabolism and Biotransformation of AB-CHMINACA

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-CHMINACA, a potent synthetic cannabinoid, has been a compound of significant interest within the scientific and forensic communities. Understanding its metabolic fate within a biological system is paramount for the development of accurate analytical detection methods, for assessing its toxicological profile, and for informing drug development efforts. This technical guide provides a comprehensive overview of the in vivo metabolism and biotransformation of AB-CHMINACA, consolidating key quantitative data, detailing experimental methodologies, and visualizing the complex metabolic pathways.

Core Metabolism of AB-CHMINACA

The in vivo biotransformation of AB-CHMINACA is extensive, with the parent compound often being undetectable in urine samples. The metabolism is primarily characterized by Phase I and Phase II reactions, leading to the formation of numerous metabolites.

Phase I Metabolism: The initial metabolic processes predominantly involve oxidation and hydrolysis.

-

Hydroxylation: This is a major metabolic pathway for AB-CHMINACA. The cytochrome P450 enzyme system, particularly the CYP3A4 isoform, is heavily involved in the mono- and di-hydroxylation of the cyclohexyl and methylpropyl moieties of the molecule.[1]

-

Carboxylation: Amidase enzymes play a crucial role in the hydrolysis of the amide bond, leading to the formation of carboxylated metabolites.[1]

-

N-Dealkylation: The removal of the cyclohexylmethyl group is another observed Phase I biotransformation.[1]

Phase II Metabolism: Following Phase I reactions, the metabolites can undergo conjugation to increase their water solubility and facilitate excretion.

-

Glucuronidation: Several hydroxylated metabolites are further conjugated with glucuronic acid.[1]

Quantitative Analysis of In Vivo Metabolites

The following tables summarize the quantitative data available for key AB-CHMINACA metabolites identified in various biological matrices. It is important to note that concentrations can vary significantly based on individual metabolism, dosage, and time of sample collection.

Table 1: Concentration of AB-CHMINACA and its Metabolites in Human Urine

| Metabolite | Chemical Name | Concentration (ng/mL) | Reference |

| M1 | 4-hydroxycyclohexylmethyl AB-CHMINACA | 52.8 ± 3.44 | Minakata K, et al. (2015) |

| M3 | N-[[1-(cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-l-valine | 41.3 ± 5.04 | Minakata K, et al. (2015) |

Table 2: Concentration of AB-CHMINACA and its Metabolites in Human Serum

| Analyte | Concentration Range (ng/mL) | Reference |

| AB-CHMINACA | 0.4 - 13.8 | C. Erratico, et al. (2015) |

| M2 (carboxy metabolite) | 39 - 303 | C. Erratico, et al. (2015) |

Table 3: Concentration of AB-CHMINACA and its Metabolites in Human Hair

| Analyte | Concentration Range (pg/mg) | Mean Concentration (pg/mg) | Reference |

| AB-CHMINACA | 2.5 - 12,800 | 1,288 | B. Cho, et al. (2017) |

| M2 | 2.1 - 2,100 | 198.5 | B. Cho, et al. (2017) |

| M4 | 2.0 - 530 | 69.8 | B. Cho, et al. (2017) |

Visualizing the Metabolic Pathways

The following diagrams illustrate the primary metabolic pathways of AB-CHMINACA and a general workflow for its in vivo analysis.

References

A Comprehensive Pharmacological Profile of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (AB-CHMINACA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide, commonly known as AB-CHMINACA, is a potent synthetic cannabinoid receptor agonist.[1] First synthesized in 2009, it has been identified as a substance of abuse and is now a Schedule I controlled substance in the United States.[1][2] This technical guide provides an in-depth overview of the pharmacological properties of AB-CHMINACA, presenting key data in a structured format, detailing experimental methodologies, and illustrating relevant biological pathways.

Pharmacodynamics

AB-CHMINACA is a potent agonist at both the cannabinoid receptor type 1 (CB1) and type 2 (CB2), with a high binding affinity for both.[1] Its activity at these receptors is responsible for its psychoactive effects and other physiological responses.

Receptor Binding and Functional Activity

AB-CHMINACA demonstrates high affinity for CB1 and CB2 receptors, as determined by radioligand binding assays.[3][4] Functional assays, such as [³⁵S]GTPγS binding, have confirmed that AB-CHMINACA acts as a full agonist at these receptors, exhibiting greater efficacy than the partial agonist Δ⁹-tetrahydrocannabinol (Δ⁹-THC).[3][4][5]

Table 1: Receptor Binding Affinities (Ki) and Functional Potencies (EC₅₀) of AB-CHMINACA and Comparative Cannabinoids

| Compound | CB1 Ki (nM) | CB2 Ki (nM) | CB1 EC₅₀ (nM) ([³⁵S]GTPγS) |

| AB-CHMINACA | 0.78[1] | 0.45[1] | 3.9[3] |

| Δ⁹-THC | - | - | 32.7 (ED₅₀, locomotor activity)[5] |

| CP55,940 | 0.59[3] | - | 6.8[3] |

Note: Data is compiled from multiple sources and methodologies may vary. Direct comparison should be made with caution.

Signaling Pathways

As a cannabinoid receptor agonist, AB-CHMINACA activates intracellular signaling cascades upon binding to CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). This activation leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.

In Vivo Pharmacology

In animal models, AB-CHMINACA produces a characteristic profile of effects consistent with potent cannabinoid agonists. These effects are dose-dependent and include locomotor suppression, antinociception (pain relief), hypothermia, and catalepsy.[3][4][5] Studies in mice have shown that AB-CHMINACA is significantly more potent than Δ⁹-THC in producing these effects.[3][6]

Table 2: In Vivo Effects of AB-CHMINACA in Mice (ED₅₀ values)

| Effect | AB-CHMINACA ED₅₀ (mg/kg) | Δ⁹-THC ED₅₀ (mg/kg) |

| Spontaneous Activity Suppression | 0.6[5] | 32.7[5] |

| Antinociception (Tail-flick) | 0.7[5] | 10.7[5] |

| Hypothermia | 0.4[3] | 4.6[3] |

| Catalepsy (Ring Immobility) | 0.3[3] | 17.3[3] |

Experimental Protocols

Cannabinoid Receptor Binding Assay

The affinity of AB-CHMINACA for cannabinoid receptors is typically determined using a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Cell membranes expressing human CB1 or CB2 receptors are prepared.

-

Incubation: Membranes are incubated with a known concentration of a radiolabeled cannabinoid agonist (e.g., [³H]CP55,940) and varying concentrations of the test compound (AB-CHMINACA).

-

Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand, typically by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor agonism.

Methodology:

-

Membrane Preparation: Cell membranes expressing the cannabinoid receptor of interest are prepared.

-

Incubation: Membranes are incubated in a buffer containing GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of the test compound (AB-CHMINACA).

-

Separation: The assay is terminated, and bound [³⁵S]GTPγS is separated from the free form by filtration.

-

Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC₅₀) and the maximal effect (Emax) are determined from the dose-response curve.

Metabolism

In vitro studies using human liver microsomes have shown that AB-CHMINACA is extensively metabolized, primarily through hydroxylation and carboxylation reactions mediated by cytochrome P450 enzymes, with CYP3A4 being the most active.[7][8] Several mono-hydroxylated and carboxylated metabolites have been identified, and some of these metabolites may retain pharmacological activity.[7][9]

Conclusion

AB-CHMINACA is a highly potent synthetic cannabinoid that acts as a full agonist at CB1 and CB2 receptors. Its high affinity and efficacy contribute to its profound in vivo effects, which are significantly more potent than those of Δ⁹-THC. The detailed pharmacological profile presented in this guide, including receptor binding data, functional activity, and in vivo effects, provides a comprehensive resource for researchers in the fields of pharmacology, toxicology, and drug development. Understanding the pharmacological properties of compounds like AB-CHMINACA is crucial for both public health and the development of potential therapeutic agents targeting the endocannabinoid system.

References

- 1. AB-CHMINACA - Wikipedia [en.wikipedia.org]

- 2. AB-Chminaca | C20H28N4O2 | CID 44206133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol–Like Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol-Like Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ecddrepository.org [ecddrepository.org]

- 7. In vitro and in vivo human metabolism of the synthetic cannabinoid AB-CHMINACA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] In vitro and in vivo human metabolism of the synthetic cannabinoid AB-CHMINACA. | Semantic Scholar [semanticscholar.org]

- 9. Frontiers | Atypical Pharmacodynamic Properties and Metabolic Profile of the Abused Synthetic Cannabinoid AB-PINACA: Potential Contribution to Pronounced Adverse Effects Relative to Δ9-THC [frontiersin.org]

AB-CHMINACA: An In-Depth Analytical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical reference standard for AB-CHMINACA, a potent synthetic cannabinoid. The information compiled herein is intended to support researchers, scientists, and drug development professionals in their understanding of this compound's chemical properties, analytical identification, metabolic pathways, and biological activity.

Chemical and Physical Properties

AB-CHMINACA, formally known as N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide, is a synthetic cannabinoid characterized by an indazole core. In its pure form, it appears as a white crystalline solid. The compound is soluble in organic solvents such as ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethyl formamide (B127407) (DMF), but is only sparingly soluble in aqueous buffers.

| Property | Value | Reference |

| Formal Name | N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide | [1] |

| CAS Number | 1185887-21-1 | [1] |

| Molecular Formula | C₂₀H₂₈N₄O₂ | [1] |

| Formula Weight | 356.5 g/mol | [1][2] |

| Purity | ≥98% | [1] |

| Formulation | A neat solid | [1] |

| Melting Point | 88.5-92.5°C | |

| Solubility | DMF: ~5 mg/ml, DMSO: ~10 mg/ml, Ethanol: ~3 mg/ml |

Analytical Methodologies

The identification and quantification of AB-CHMINACA can be achieved through various analytical techniques. The most commonly employed methods include gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy.[3]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A general procedure for the analysis of AB-CHMINACA in herbal material involves the following steps:

-

Sample Preparation: An aliquot of the homogenized herbal material is extracted with a suitable organic solvent, such as methanol (B129727) or a mixture of chloroform (B151607) and methanol. The extract is then filtered and may be subjected to a cleanup step using solid-phase extraction (SPE) if necessary.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

-

GC Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column, is typically used.

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

Injection Mode: Splitless injection is often preferred for trace analysis.

-

Oven Temperature Program: A temperature gradient is employed to ensure good separation of the analytes. A typical program might start at 150°C, ramp to 300°C at a rate of 15-20°C/min, and hold for several minutes.

-

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Data is acquired in full scan mode to identify the compound based on its mass spectrum and in selected ion monitoring (SIM) mode for quantification. The characteristic fragmentation pattern of AB-CHMINACA is used for its identification.[4]

Analytical Workflow for AB-CHMINACA Identification

Caption: A typical analytical workflow for the identification and confirmation of AB-CHMINACA in a sample.

Metabolism and Signaling Pathways

AB-CHMINACA is extensively metabolized in humans. The primary metabolic pathways involve cytochrome P450 (CYP) enzymes, with CYP3A4 being the most active.[5][6] The main metabolic transformations include hydroxylation of the cyclohexyl ring and N-dealkylation.[5] Amidase-mediated hydrolysis also results in the formation of carboxylated metabolites.[5] Several mono-hydroxylated and di-hydroxylated metabolites, as well as glucuronidated conjugates, have been identified.[5]

As a synthetic cannabinoid, AB-CHMINACA acts as a potent agonist at both the cannabinoid receptor type 1 (CB₁) and type 2 (CB₂).[7] Its binding affinities (Kᵢ) are 0.78 nM for CB₁ and 0.45 nM for CB₂.[7] The activation of the CB₁ receptor, which is primarily located in the central nervous system, is responsible for the psychoactive effects of the compound.[8]

AB-CHMINACA Signaling Pathway

Caption: Simplified signaling pathway of AB-CHMINACA upon binding to the CB1 receptor.

References

- 1. caymanchem.com [caymanchem.com]

- 2. drugsandalcohol.ie [drugsandalcohol.ie]

- 3. ecddrepository.org [ecddrepository.org]

- 4. tandfonline.com [tandfonline.com]

- 5. In vitro and in vivo human metabolism of the synthetic cannabinoid AB-CHMINACA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. AB-CHMINACA - Wikipedia [en.wikipedia.org]

- 8. Frontiers | Synthesis and pharmacological evaluation of newly detected synthetic cannabinoid receptor agonists AB-4CN-BUTICA, MMB-4CN-BUTINACA, MDMB-4F-BUTICA, MDMB-4F-BUTINACA and their analogs [frontiersin.org]

An In-Depth Technical Guide to the Solubility of AB-CHMINACA in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of AB-CHMINACA, a synthetic cannabinoid, in three common laboratory solvents: dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and methanol (B129727). This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and analytical testing.

Executive Summary

AB-CHMINACA exhibits varying degrees of solubility in DMSO, ethanol, and methanol. Quantitative data from available literature indicates the highest solubility in DMSO, followed by ethanol. While a precise quantitative value for methanol is not consistently reported, its structural similarity to ethanol and qualitative reports suggest its utility as a solvent. Discrepancies in reported solubility values highlight the importance of standardized experimental protocols. This guide presents the available quantitative data, outlines a general experimental protocol for solubility determination, and details the key signaling pathways of AB-CHMINACA.

Data Presentation: Quantitative Solubility of AB-CHMINACA

The solubility of a compound is a critical parameter in a wide range of scientific applications, from in vitro assays to analytical standard preparation. The following table summarizes the reported quantitative solubility of AB-CHMINACA in DMSO and ethanol. It is important to note that there are conflicting reports regarding the solubility in ethanol, which are presented here to provide a complete picture of the available data.

| Solvent | Reported Solubility (mg/mL) | Source(s) |

| Dimethyl Sulfoxide (DMSO) | ~ 10 | [1] |

| Ethanol | ~ 3 | [1] |

| 10 | ||

| Methanol | Not explicitly quantified in reviewed sources. |

Note: While a specific quantitative solubility for AB-CHMINACA in methanol is not available in the reviewed literature, related synthetic cannabinoids such as ADB-CHMINACA are reported to be soluble in methanol. Furthermore, a certified reference material of AB-CHMINACA is available as a 100 µg/mL solution in methanol, confirming its solubility at this concentration.

Experimental Protocols: Determination of Solubility

While the specific experimental protocols used to generate the above data are not detailed in the source documents, a general methodology for determining the solubility of synthetic cannabinoids in organic solvents can be described. This protocol is based on standard laboratory practices for solubility assessment.

Objective: To determine the saturation solubility of AB-CHMINACA in a given organic solvent (DMSO, ethanol, or methanol) at a specified temperature.

Materials:

-

AB-CHMINACA (pure solid)

-

Dimethyl Sulfoxide (DMSO), analytical grade

-

Ethanol, absolute

-

Methanol, analytical grade

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of AB-CHMINACA into several vials.

-

Add a precise volume of the chosen solvent (DMSO, ethanol, or methanol) to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The presence of undissolved solid should be visible.

-

-

Sample Clarification:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully collect the supernatant using a pipette, ensuring no solid material is disturbed.

-

For an additional level of clarification, the supernatant can be passed through a syringe filter.

-

-

Quantification:

-

Prepare a series of calibration standards of AB-CHMINACA of known concentrations in the respective solvent.

-

Analyze the clarified supernatant and the calibration standards using a validated HPLC method.

-

Construct a calibration curve from the standards and determine the concentration of AB-CHMINACA in the supernatant. This concentration represents the saturation solubility.

-

-

Data Reporting:

-

The solubility should be reported in mg/mL, specifying the solvent and the temperature at which the measurement was performed.

-

Signaling Pathways of AB-CHMINACA

AB-CHMINACA is a potent agonist of the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs). The activation of these receptors by AB-CHMINACA initiates intracellular signaling cascades that are primarily mediated by Gαi/o and Gαs proteins.

Gαi/o-Mediated Signaling Pathway

The canonical signaling pathway for cannabinoid receptors involves the activation of inhibitory G-proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).

Gαs-Mediated Signaling Pathway

In addition to the canonical Gαi/o pathway, synthetic cannabinoids like AB-CHMINACA can also activate stimulatory G-proteins (Gαs) under certain conditions. This leads to the stimulation of adenylyl cyclase and an increase in intracellular cAMP levels.

Conclusion

This technical guide provides a consolidated resource on the solubility and signaling pathways of AB-CHMINACA for the scientific community. The provided solubility data, though with some discrepancies, offers valuable guidance for experimental design. The outlined general protocol for solubility determination can serve as a foundation for laboratories to establish their own standardized procedures. The visualization of the Gαi/o and Gαs signaling pathways offers a clear understanding of the molecular mechanisms initiated by AB-CHMINACA's interaction with cannabinoid receptors. Further research is warranted to resolve the conflicting solubility data and to fully elucidate the nuances of its intracellular signaling.

References

An In-Depth Technical Guide to the Urinalysis of AB-CHMINACA: Key Metabolites and Analytical Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key metabolites of the synthetic cannabinoid AB-CHMINACA crucial for urinalysis. It details the metabolic pathways, presents quantitative data on urinary concentrations, and offers in-depth experimental protocols for their detection and quantification. This document is intended to serve as a valuable resource for researchers, forensic toxicologists, and professionals involved in drug development and monitoring.

Introduction to AB-CHMINACA and its Metabolism

AB-CHMINACA, N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide, is a potent synthetic cannabinoid that has been encountered in forensic cases. Due to its rapid and extensive metabolism in the human body, the parent compound is often undetectable in urine. Therefore, identifying and quantifying its major metabolites is essential for confirming exposure.

The metabolism of AB-CHMINACA primarily occurs in the liver and involves a series of enzymatic reactions. The main metabolic transformations are mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4, and amidases.[1][2] These reactions lead to the formation of various phase I and phase II metabolites that are subsequently excreted in urine. The primary metabolic routes include:

-

Hydroxylation: The addition of hydroxyl (-OH) groups to the cyclohexyl ring is a major metabolic pathway.[1]

-

Amide Hydrolysis: The terminal amide group can be hydrolyzed to form a carboxylic acid metabolite.[1]

-

N-Dealkylation: Cleavage of the cyclohexylmethyl group can also occur.[1]

-

Glucuronidation: Phase I metabolites can undergo conjugation with glucuronic acid to form more water-soluble phase II metabolites.[1]

Key Urinary Metabolites of AB-CHMINACA

Several studies have identified numerous metabolites of AB-CHMINACA in urine. However, for routine toxicological screening, the focus is on the most abundant and analytically stable metabolites. The two most significant metabolites for urinalysis are:

-

4-hydroxycyclohexylmethyl AB-CHMINACA (M1): A mono-hydroxylated metabolite formed by the oxidation of the cyclohexyl ring.

-

N-[[1-(cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-l-valine (M3): A carboxylic acid metabolite resulting from the hydrolysis of the terminal amide group.

These metabolites have been detected in authentic urine samples from individuals who have used AB-CHMINACA.[3]

Quantitative Data of Key Metabolites in Urine

Quantitative analysis of AB-CHMINACA metabolites is crucial for interpreting toxicological findings. The following table summarizes the concentrations of the two major metabolites found in an authentic urine specimen from an abuser.[3]

| Metabolite | Chemical Name | Concentration (ng/mL) |

| M1 | 4-hydroxycyclohexylmethyl AB-CHMINACA | 52.8 ± 3.44 |

| M3 | N-[[1-(cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-l-valine | 41.3 ± 5.04 |

Data presented as mean ± standard deviation (n=10).

Experimental Protocols for Urinalysis

This section provides detailed methodologies for the analysis of AB-CHMINACA metabolites in urine, encompassing sample preparation and instrumental analysis.

Sample Preparation: Enzymatic Hydrolysis and Modified QuEChERS Extraction

Since AB-CHMINACA metabolites can be present in urine as glucuronide conjugates, an initial hydrolysis step is often necessary to cleave these conjugates and allow for the detection of the free metabolites.[3] A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is then employed for the extraction and clean-up of the analytes from the complex urine matrix.

4.1.1. Enzymatic Hydrolysis

-

To 1 mL of urine sample, add a solution of β-glucuronidase (from a source such as Helix pomatia).

-

Incubate the mixture at an appropriate temperature (e.g., 60°C) for a sufficient time (e.g., 1 hour) to ensure complete hydrolysis.[4]

4.1.2. Modified QuEChERS Extraction

-

To the hydrolyzed urine sample, add an appropriate internal standard.

-

Add acetonitrile (B52724) to the sample to precipitate proteins and extract the metabolites.

-

Add a salt mixture, typically containing anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl), to induce phase separation.

-

Vortex the mixture vigorously and then centrifuge to separate the acetonitrile layer from the aqueous layer and solid debris.

-

Transfer an aliquot of the acetonitrile supernatant to a dispersive solid-phase extraction (d-SPE) tube containing a sorbent material (e.g., a combination of primary secondary amine (PSA) and C18) and anhydrous MgSO₄.

-

Vortex and centrifuge the d-SPE tube.

-

The final supernatant is collected for LC-MS/MS analysis.

Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred analytical technique for the sensitive and selective detection and quantification of AB-CHMINACA metabolites due to its high specificity and low limits of detection.

4.2.1. Liquid Chromatography (LC) Conditions

-

Column: A C18 reversed-phase column is typically used for the separation of the metabolites.

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is employed.[5]

-

Flow Rate: A suitable flow rate is maintained to achieve optimal separation.

-

Injection Volume: A small volume of the prepared sample extract is injected into the LC system.

4.2.2. Tandem Mass Spectrometry (MS/MS) Conditions

-

Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is commonly used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each target metabolite and the internal standard.

-

Ion Transitions: The specific mass-to-charge ratios (m/z) of the precursor and product ions for each metabolite are selected for monitoring.

-

Collision Energy: The collision energy is optimized for each transition to achieve the most efficient fragmentation.

Visualizations

Metabolic Pathway of AB-CHMINACA

Caption: Metabolic pathway of AB-CHMINACA.

Experimental Workflow for Urinalysis

Caption: Experimental workflow for AB-CHMINACA metabolite analysis in urine.

References

The Role of Cytochrome P450 Enzymes in the Metabolism of AB-CHMINACA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (AB-CHMINACA) is a potent synthetic cannabinoid that has been identified in recreational products. Understanding its metabolic fate is crucial for forensic identification, toxicological assessment, and the development of potential therapeutic interventions. This technical guide provides an in-depth overview of the role of cytochrome P450 (CYP450) enzymes in the metabolism of AB-CHMINACA, summarizing key findings from in vitro and in vivo studies. The guide details the metabolic pathways, identifies the major metabolites, and provides representative experimental protocols for studying its biotransformation.

Cytochrome P450-Mediated Metabolism of AB-CHMINACA

The metabolism of AB-CHMINACA is extensive, with cytochrome P450 enzymes playing a central role in its Phase I biotransformation. In vitro studies utilizing human liver microsomes (HLMs) and recombinant human CYP450 enzymes (rCYPs) have elucidated the primary metabolic pathways.

Key Metabolic Pathways

The metabolism of AB-CHMINACA primarily involves the following reactions catalyzed by CYP450 enzymes:

-

Hydroxylation: This is a major metabolic route, with hydroxylation occurring at multiple positions on the cyclohexylmethyl moiety and the isopropyl group. Mono- and di-hydroxylated metabolites are commonly formed.[1][2]

-

N-Dealkylation: Cleavage of the cyclohexylmethyl group from the indazole nitrogen is another observed metabolic pathway.[1]

-

Amide Hydrolysis: While primarily attributed to amidase enzymes, subsequent oxidation of the resulting carboxylic acid metabolites can be influenced by CYP450 activity.[1][2]

Following Phase I metabolism, the resulting metabolites can undergo Phase II conjugation, primarily through glucuronidation, to facilitate their excretion.[2]

Major Cytochrome P450 Isoforms Involved

Studies consistently demonstrate that CYP3A4 is the most active and key enzyme responsible for the oxidative metabolism of AB-CHMINACA.[1][2][3] While other CYP isoforms may play a minor role, the formation of the major hydroxylated metabolites is predominantly mediated by CYP3A4.[1][3] This has significant implications for potential drug-drug interactions, as co-administration of AB-CHMINACA with inhibitors or inducers of CYP3A4 could alter its pharmacokinetic profile and toxicity.[4]

Data Presentation: Metabolites of AB-CHMINACA

The following table summarizes the major metabolites of AB-CHMINACA identified in in vitro metabolism studies.

| Metabolite ID | Metabolic Reaction | Description | Enzymes Involved | Reference |

| M1 | Mono-hydroxylation | Hydroxylation on the cyclohexylmethyl ring | CYP3A4 | [1][2] |

| M2 | Mono-hydroxylation | Hydroxylation on the cyclohexylmethyl ring | CYP3A4 | [1][2] |

| M3 | Mono-hydroxylation | Hydroxylation on the cyclohexylmethyl ring | CYP3A4 | [1][2] |

| M4 | Mono-hydroxylation | Hydroxylation on the isopropyl group | CYP3A4 | [1][2] |

| M5 | Di-hydroxylation | Di-hydroxylation on the cyclohexylmethyl ring | CYP3A4 | [1][2] |

| M6 | N-Dealkylation | Cleavage of the cyclohexylmethyl group | CYP450s | [1][2] |

| M7 (Carboxylic Acid) | Amide Hydrolysis | Hydrolysis of the terminal amide | Amidase, CYP450s (for subsequent oxidation) | [1][2] |

Note: The quantitative kinetic parameters (Km and Vmax) for the metabolism of AB-CHMINACA by specific CYP450 isoforms are not extensively reported in the currently available scientific literature.

Experimental Protocols

This section provides a detailed, representative methodology for conducting an in vitro metabolism study of AB-CHMINACA using human liver microsomes.

In Vitro Metabolism of AB-CHMINACA using Human Liver Microsomes (HLMs)

1. Materials and Reagents:

-

AB-CHMINACA

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Formic acid

-

Ultrapure water

-

Recombinant human CYP3A4 (for isoform-specific studies)

2. Incubation Procedure:

-

Prepare a stock solution of AB-CHMINACA in a suitable organic solvent (e.g., methanol (B129727) or DMSO).

-

In a microcentrifuge tube, prepare the incubation mixture containing:

-

Phosphate buffer (pH 7.4)

-

HLMs (final protein concentration typically 0.5-1.0 mg/mL)

-

AB-CHMINACA (final substrate concentration typically 1-10 µM)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the mixture to precipitate proteins.

-

Transfer the supernatant to a new tube for analysis.

3. Analytical Method: LC-QTOF-MS

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a quadrupole time-of-flight (QTOF) mass spectrometer.

-

Chromatographic Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Mass Spectrometry: Operated in positive electrospray ionization (ESI+) mode. Data is acquired in full scan mode to detect all potential metabolites, with subsequent targeted MS/MS analysis for structural elucidation.

Representative LC-QTOF-MS Parameters:

| Parameter | Value |

| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | Start at 5-10% B, ramp to 95% B over 10-15 min |

| Ionization Mode | ESI Positive |

| Scan Range | m/z 100 - 1000 |

| Collision Energy | Ramped (e.g., 10-40 eV for MS/MS) |

Visualizations

Metabolic Pathway of AB-CHMINACA

Experimental Workflow for In Vitro Metabolism Study

Conclusion

The metabolism of AB-CHMINACA is predominantly driven by CYP3A4-mediated oxidation, leading to a variety of hydroxylated and dealkylated metabolites. Amide hydrolysis also represents a significant metabolic route. The information presented in this guide provides a foundational understanding for researchers in the fields of forensic science, toxicology, and drug development. Further research is warranted to determine the specific enzyme kinetics and to fully characterize the pharmacological activity of the major metabolites.

References

- 1. In vitro and in vivo human metabolism of the synthetic cannabinoid AB-CHMINACA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] In vitro and in vivo human metabolism of the synthetic cannabinoid AB-CHMINACA. | Semantic Scholar [semanticscholar.org]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

The Core of Synthetic Highs: A Technical Guide to Indazole-Based Cannabinoids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research surrounding indazole-based synthetic cannabinoids, a prominent and potent class of new psychoactive substances (NPS). This document provides a comprehensive overview of their chemical synthesis, structure-activity relationships (SAR), pharmacological profiles, and the analytical methods crucial for their detection. By presenting quantitative data in a structured format, detailing experimental protocols, and visualizing key pathways, this guide serves as an essential resource for professionals engaged in cannabinoid research, drug development, and forensic analysis.

Introduction: The Rise of Indazole-Based Synthetic Cannabinoids

Synthetic cannabinoids were initially developed for therapeutic purposes, aiming to explore the endocannabinoid system for potential treatments for pain and other conditions.[1][2] However, their potent psychoactive effects have led to widespread illicit use.[2] Indazole-based structures, in particular, have become a focal point of clandestine chemistry due to their high affinity and efficacy at cannabinoid receptors, often surpassing that of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[3] This guide will explore the fundamental chemical and pharmacological properties that define this class of compounds.

A key structural evolution in synthetic cannabinoids was the introduction of the indazole heterocycle, which often leads to higher affinity for cannabinoid receptors compared to their indole (B1671886) counterparts.[4][5] This structural modification, along with variations in side chains and substituent groups, has given rise to a vast and ever-changing landscape of synthetic cannabinoids.[5]

Structure-Activity Relationships (SAR)

The pharmacological activity of indazole-based synthetic cannabinoids is intrinsically linked to their chemical structure. Four key regions of the molecule dictate its interaction with the cannabinoid receptors (CB1 and CB2):

-

Core Heterocycle: The indazole ring system serves as the foundational scaffold. The substitution of the indole ring with an indazole moiety is a common characteristic of many potent synthetic cannabinoids.[3][4]

-

N-1 Side Chain: A hydrophobic alkyl or fluorinated alkyl chain attached to the nitrogen at position 1 of the indazole ring is crucial for receptor affinity. A pentyl chain is a common feature in many high-potency compounds.[3]

-

Linker: An amide or ester group at the C-3 position connects the core to the substituent group.[5]

-

C-3 Substituent: A bulky, lipophilic group attached to the linker, such as an adamantyl, naphthoyl, or amino acid-derived moiety, significantly influences receptor binding and functional activity.[3][4]

The interplay between these four regions determines the compound's overall pharmacological profile, including its binding affinity, efficacy, and selectivity for CB1 and CB2 receptors.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities (Ki) and functional activities (EC50) of several prominent indazole-based synthetic cannabinoids at human CB1 and CB2 receptors. This data is crucial for understanding the potency and potential physiological effects of these compounds.

Table 1: CB1 and CB2 Receptor Binding Affinities (Ki) of Selected Indazole-Based Synthetic Cannabinoids

| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Reference |

| AMB (AMB-PINACA) | 0.866 | 0.973 | [4] |

| 5F-AMB (5F-AMB-PINACA) | - | - | [4] |

| ADB-FUBINACA | 0.360 | 0.339 | [4] |

| MAB-CHMINACA | 0.333 | 0.331 | [4] |

| 5F-ADB-PINACA (5F-ADB) | 1.43 | 0.694 | [4] |

| APP-CHMINACA | 9.81 | 4.39 | [4] |

| PX-2 | - | - | [4] |

Table 2: CB1 and CB2 Receptor Functional Activity (EC50) of Selected Indazole-Based Synthetic Cannabinoids

| Compound | CB1 EC50 (nM) | CB2 EC50 (nM) | Reference |

| AB-FUBINACA | 21 | 15 | [6][7] |

| ADB-FUBINACA | 0.69 | 0.59 | [8] |

| AB-PINACA | - | - | [6][7] |

| ADB-PINACA | - | - | [6][7] |

| 5F-AB-PINACA | - | - | [6][7] |

| 5F-ADB-PINACA | 0.24 | 2.1 | [4][6] |

| ADBICA | - | - | [6][7] |

| 5F-ADBICA | - | - | [6][7] |

Note: A hyphen (-) indicates that the data was not available in the cited sources.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize indazole-based synthetic cannabinoids.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

Protocol:

-

Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing human CB1 or CB2 receptors are cultured and harvested. The cell membranes are then prepared through homogenization and centrifugation.

-

Binding Reaction: The cell membranes are incubated with a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of the test compound.

-

Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.[9]

cAMP Accumulation Assays

This functional assay measures the ability of a compound to activate G-protein coupled receptors, such as the cannabinoid receptors, which are negatively coupled to adenylyl cyclase.

Protocol:

-

Cell Culture: CHO cells co-expressing the human CB1 or CB2 receptor and a cyclic nucleotide-gated ion channel are used.

-

Assay Procedure: The cells are incubated with the test compound in the presence of forskolin, an activator of adenylyl cyclase.

-

Signal Detection: The inhibition of forskolin-stimulated cAMP production leads to a change in intracellular calcium levels, which is measured using a calcium-sensitive fluorescent dye.

-

Data Analysis: The EC50 value, representing the concentration of the compound that produces 50% of its maximal effect, is determined from the dose-response curve.[9]

In Vivo Studies in Rodent Models

Animal models are used to assess the physiological and behavioral effects of synthetic cannabinoids.

Protocol:

-

Animal Subjects: Male Sprague-Dawley rats or mice are used.

-

Drug Administration: The synthetic cannabinoid is dissolved in a suitable vehicle and administered via intraperitoneal injection or other appropriate routes.

-

Physiological Monitoring: Core body temperature and heart rate are monitored using biotelemetry.[6][7]

-